N-(4-(3-((2,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Overview
Description
N-(4-(3-((2,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s worth noting that similar 2-aminothiazole derivatives have been found to inhibit tubulin polymerization, disrupting tubulin microtubule dynamics . This disruption can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell division and growth, particularly those involving tubulin .
Pharmacokinetics
It’s worth noting that none of the synthesized compounds violated lipinski’s rule, making them suitable drug candidates for the treatment of various diseases .
Result of Action
Similar compounds have been found to cause cell cycle arrest and apoptosis in cancer cells by disrupting tubulin microtubule dynamics .
Biochemical Analysis
Biochemical Properties
N-(4-(3-((2,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with adenosine A2A receptors, exhibiting good binding interactions . This interaction is crucial for its potential therapeutic effects, particularly in neuroprotective applications. Additionally, the compound’s interaction with antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) highlights its role in mitigating oxidative stress .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with adenosine A2A receptors can modulate signaling pathways involved in neuroprotection and anti-inflammatory responses . Furthermore, its antioxidant properties help in reducing oxidative stress, thereby protecting cells from damage and promoting cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to adenosine A2A receptors, leading to the inhibition of oxidative stress pathways . This binding interaction is crucial for its neuroprotective effects. Additionally, the compound’s interaction with antioxidant enzymes such as SOD and GSH-Px helps in neutralizing free radicals, thereby reducing oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that the compound maintains its neuroprotective and antioxidant properties over extended periods, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and antioxidant effects without any adverse effects At higher doses, potential toxic effects and threshold effects need to be carefully monitored
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as SOD and GSH-Px, which play a crucial role in mitigating oxidative stress
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its therapeutic effects. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its neuroprotective and antioxidant effects, as they ensure that the compound reaches its intended targets within the cell.
Properties
IUPAC Name |
N-[4-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-13-6-7-15(16(10-13)29-2)23-17(25)8-5-12-11-30-20(22-12)24-19(27)14-4-3-9-21-18(14)26/h3-4,6-7,9-11H,5,8H2,1-2H3,(H,21,26)(H,23,25)(H,22,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYSLVQJORYLOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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